4-(Oxan-4-yl)oxane-4-carboxylic acid
Description
Overview of Heterocyclic Carboxylic Acids and Their Significance in Chemical Synthesis
Heterocyclic carboxylic acids are organic compounds that feature a ring structure containing at least one non-carbon atom (a heteroatom) and a carboxylic acid group (-COOH). These molecules are of profound importance in chemical synthesis. The heterocyclic framework can influence the molecule's three-dimensional shape, polarity, and ability to interact with biological targets. researchgate.netsynthical.comchemrxiv.org The carboxylic acid group, in turn, is a highly versatile functional group, capable of undergoing a wide array of chemical transformations.
The significance of these compounds is demonstrated by their role as building blocks for more complex molecules, particularly in the pharmaceutical industry. domainex.co.uknih.gov Synthetic strategies often leverage the reactivity of the carboxylic acid to form amides, esters, or to participate in various coupling reactions. domainex.co.uk For instance, methods have been developed for the synthesis of diverse N-heterocycles using α-iminocarboxylic acids as key intermediates. organic-chemistry.orgacs.org These processes highlight the untapped potential of heterocyclic carboxylic acids in creating divergent and pharmaceutically relevant molecules. organic-chemistry.orgacs.org The synthesis of these compounds can be achieved through various routes, including the oxidation of precursor compounds. google.com
Structural Characteristics of Oxane Ring Systems
The term "oxane" is the preferred IUPAC name for a saturated six-membered ring containing five carbon atoms and one oxygen atom; this structure is also widely known as tetrahydropyran (B127337) (THP). wikipedia.orgnih.gov Oxane is a fundamental heterocyclic system and a core component of many important organic molecules, including pyranose sugars like glucose. wikipedia.org
The key structural characteristics of the oxane ring include:
Conformation : In the gas phase and in solution, the oxane ring predominantly adopts a chair conformation, which is its lowest energy state. wikipedia.org This specific three-dimensional arrangement minimizes steric and torsional strain.
Heteroatom Influence : The presence of the oxygen atom within the ring imparts distinct properties. It introduces polarity and can act as a hydrogen bond acceptor.
Substitution : The carbon atoms of the oxane ring can be substituted with various functional groups. The position of substitution is numbered starting from the oxygen atom, and it significantly influences the compound's reactivity, stability, and biological activity. ontosight.ai For example, derivatives with a substituent at the 4-position are of particular interest for their potential applications in medicinal chemistry and materials science. ontosight.ai
The basic properties of the parent compound, oxane, are summarized in the table below.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C5H10O | wikipedia.org |
| Molar Mass | 86.134 g·mol−1 | wikipedia.org |
| Appearance | Colorless volatile liquid | wikipedia.org |
| Density | 0.880 g/cm³ | wikipedia.org |
| Boiling Point | 88 °C (190 °F; 361 K) | wikipedia.orgchemicalbook.com |
| Melting Point | −45 °C (−49 °F; 228 K) | wikipedia.orgchemicalbook.com |
Contextualization of 4-(Oxan-4-yl)oxane-4-carboxylic Acid within Oxane Chemistry
The compound this compound (CAS Number: 1531559-20-2) is a specific derivative within the broader family of oxane chemistry. bldpharm.com Its structure is notable for featuring two oxane rings linked in a spiro-like fashion at a quaternary carbon atom. One of the oxane rings bears a carboxylic acid functional group at this same junction point (the 4-position).
While detailed research findings specifically on this compound are not extensively available in peer-reviewed literature, its structure allows for several inferences based on the established principles of its constituent parts. The presence of two oxane rings suggests that the molecule will have a rigid, well-defined three-dimensional structure. The carboxylic acid at the 4-position provides a reactive handle for further synthetic modifications, similar to other oxane-4-carboxylic acid derivatives. nih.govmatrix-fine-chemicals.comchemspider.com The polarity imparted by the two ether oxygen atoms and the carboxylic acid group would likely influence its solubility and intermolecular interactions. This structural motif, combining a rigid scaffold with a key functional group, makes it a potentially interesting building block for creating larger, more complex molecules in areas like drug discovery. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-(oxan-4-yl)oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c12-10(13)11(3-7-15-8-4-11)9-1-5-14-6-2-9/h9H,1-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLFQDNGNZHIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2(CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Oxan 4 Yl Oxane 4 Carboxylic Acid and Analogues
Established Synthetic Pathways
Established methods for synthesizing the spiro[5.5]undecane skeleton and related oxane structures provide a foundational framework for producing 4-(oxan-4-yl)oxane-4-carboxylic acid. These pathways often rely on robust and well-understood chemical transformations.
Cyclization Reactions and Ring Formation Approaches
The formation of the characteristic spirocyclic ether structure is the cornerstone of the synthesis. A primary strategy involves the cyclization of acyclic precursors that contain the necessary carbon and oxygen atoms.
One effective method is analogous to the synthesis of tetrahydropyran-4,4'-dicarboxylic acid, a closely related dicarboxylic acid. This process typically begins with a double alkylation of a malonic ester, such as diethyl malonate, with an appropriate di-electrophile like bis(2-chloroethyl) ether. The reaction is conducted in the presence of a base to facilitate the formation of the spirocyclic core. The resulting diethyl tetrahydropyran-4,4'-dicarboxylate is then hydrolyzed, often using a strong base like sodium hydroxide, to yield the corresponding dicarboxylic acid. A subsequent controlled decarboxylation step, typically achieved by heating in a high-boiling solvent, removes one of the carboxylic acid groups to yield the target mono-acid. ijprajournal.com
Another powerful approach involves the intramolecular cyclization of geminally disubstituted cyclic compounds. researchgate.net In this strategy, a pre-existing carbocyclic or heterocyclic ring bearing two suitably positioned side chains is used as a template. One side chain contains a nucleophilic group (e.g., a hydroxyl group), and the other contains a leaving group. An intramolecular substitution reaction then forms the second ring of the spirocycle. Spirocyclic ethers are frequently found in bioactive small molecules, which has driven the development of numerous synthetic strategies for their construction. researchgate.netnih.gov
Functionalization of Pre-formed Oxane Scaffolds
An alternative to building the spirocycle from acyclic precursors is to start with a pre-formed oxane ring and introduce the second oxane ring and the carboxylic acid group. Oxane and other oxygen-containing heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in natural products and their ability to act as bioisosteres for other chemical groups. nih.govnih.govrsc.org
This approach could involve the functionalization of a starting material like oxan-4-one. The ketone can be converted into a spirocyclic intermediate by reacting it with a suitable reagent that can form the second ring. For instance, a Wittig-type reaction followed by cyclization or the use of organometallic reagents could be employed. Once the spiro[oxane-4,4'-oxane] scaffold is in place, the carboxylic acid moiety can be introduced. This might be achieved through various C-H functionalization techniques or by converting another functional group, such as a methyl or hydroxymethyl group, at the 4-position into a carboxylic acid via oxidation.
Derivatization of Oxane-4-carboxylic Acid
While not a direct synthesis of the parent compound, the derivatization of simpler analogues like oxane-4-carboxylic acid (also known as tetrahydropyran-4-carboxylic acid) is crucial for creating a diverse range of related molecules. nih.govchemspider.com The carboxylic acid group is a versatile handle for further chemical modification. nih.gov
Common derivatization reactions include amidation and esterification. Amidation is frequently achieved by activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with an amine. nih.gov This method is widely used to prepare amides for various applications, including the synthesis of bioactive compounds and for analytical purposes to improve detection in liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Similarly, esterification can be performed under acidic conditions with an alcohol. These derivatization techniques allow for the systematic modification of the molecule to explore structure-activity relationships in drug discovery programs. thermofisher.com
Advanced Synthetic Strategies
More recent synthetic methods focus on improving efficiency, control, and selectivity, particularly concerning the stereochemistry of the spirocyclic center. These advanced strategies often employ catalysis to achieve transformations that are difficult or impossible using classical methods.
Stereoselective Synthesis
The spiro carbon atom in this compound is a quaternary stereocenter, and controlling its configuration is a significant challenge. Advanced stereoselective methods are essential for accessing specific stereoisomers, which is often critical for biological activity. Spiroketals, which are structurally related to spiroethers, are common targets for such synthetic efforts. mskcc.orgacs.org
Kinetically controlled spirocyclization reactions offer a powerful way to form specific stereoisomers that may not be the most thermodynamically stable. mskcc.orgresearchgate.net For example, the spirocyclization of glycal epoxides can be induced by reagents like methanol or titanium(IV) isopropoxide to yield different anomeric stereoisomers with high selectivity. researchgate.netnih.gov These methods rely on precise control of reaction conditions to favor one cyclization pathway over another.
Another strategy involves using tethers to exert thermodynamic control. nih.gov By temporarily linking two reactive ends of a precursor molecule, the degrees of freedom are reduced, creating an energetic bias that favors the formation of a specific stereoisomer during a thermodynamically controlled cyclization and equilibration process. nih.gov This approach has been successfully applied to the stereocontrolled synthesis of complex bis-spiroketal systems. nih.gov
| Method | Key Features | Stereochemical Control | Reference |
| Methanol-Induced Spirocyclization | Uses glycal epoxides as precursors. | Kinetic control, leads to inversion of configuration at the anomeric carbon. | researchgate.netnih.gov |
| Ti(Oi-Pr)₄-Mediated Spirocyclization | Complementary to MeOH-induced method. | Kinetic control, results in retention of configuration. | mskcc.org |
| Tether-Directed Cyclization | Employs a temporary tether to link precursor ends. | Thermodynamic control, creates an energetic bias for a specific stereoisomer. | nih.gov |
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in the modern synthesis of cyclic ethers and spirocycles, offering mild conditions and high efficiency. nih.govnih.govorganic-chemistry.org
Copper-catalyzed reactions have emerged as a powerful tool for constructing complex spirocyclic ethers. acs.org One such method is the enantioselective copper-catalyzed carboetherification of alkenols. This reaction can form two rings from an acyclic substrate in a single step, creating a fully substituted chiral carbon center with high enantiomeric excess. nih.govnih.gov This approach is highly modular and allows for the synthesis of a variety of spirocycle sizes. acs.org
Other transition metals are also employed. For example, platinum-catalyzed hydroalkoxylation of hydroxy-olefins provides an efficient route to cyclic ethers and can tolerate a wide range of functional groups. organic-chemistry.org Lewis acids, such as indium(III) triflate (In(OTf)₃), have been shown to catalyze the intramolecular cyclization of 3-amido oxetanes to form oxazolines, demonstrating their utility in promoting ring-forming reactions involving small-ring ethers under mild conditions. nih.govresearchgate.net
| Catalyst System | Reaction Type | Key Advantages | Reference |
| Copper(II) Acetate / Ligand | Intramolecular Carboetherification | Forms two rings in one step; high enantioselectivity. | nih.govnih.gov |
| Platinum Catalysts | Hydroalkoxylation | Tolerates diverse functional groups. | organic-chemistry.org |
| Indium(III) Triflate (In(OTf)₃) | Intramolecular Cyclization | Mild reaction conditions; effective for small ring precursors. | nih.gov |
| Rhenium(VII) Oxide (Re₂O₇) | Dehydrative Cyclization/Isomerization | Promotes equilibration to the thermodynamic product. | nih.gov |
Multi-component Reactions for Complex Architectures
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. This approach is valued for its atom economy, reduced number of synthetic steps, and the ability to rapidly generate complex molecular structures from simple starting materials.
While specific multi-component reactions for the direct synthesis of this compound are not extensively detailed in the literature, the principles of MCRs are widely applied to create related heterocyclic systems like 4H-pyrans. researchgate.net For instance, the reaction between an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound can yield highly substituted pyran rings. researchgate.netresearchgate.net Conceptually, a similar strategy could be envisioned for constructing the spiro-oxane core by employing a suitable diketone or a precursor that can form the two rings in a concerted or sequential one-pot process. The inherent complexity of spiro-center formation, however, often necessitates more controlled, stepwise approaches.
Reaction Condition Optimization
Optimizing reaction conditions is a critical aspect of chemical synthesis, directly impacting the yield, purity, and scalability of the process. For the synthesis of oxane carboxylic acids and their analogues, key parameters such as solvent, temperature, pressure, and the choice of catalysts and reagents must be carefully fine-tuned.
The choice of solvent is crucial as it can influence reactant solubility, reaction rates, and even the reaction pathway. In the synthesis of analogous compounds like tetrahydropyran-4-carboxylic acid, a variety of solvents are employed for different stages of the reaction. ijprajournal.com
For the initial cyclization step, solvents such as Acetone, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Toluene are often used. ijprajournal.com During the decarboxylation step, high-boiling point aromatic hydrocarbons like Toluene and Xylene, sometimes in combination with paraffin oil, are used to maintain the necessary high temperatures and to help control the evolution of carbon dioxide, thus preventing decomposition of the product under harsh thermal conditions. ijprajournal.com
Table 1: Solvent Selection in the Synthesis of Oxane Carboxylic Acid Analogues
| Synthetic Step | Solvent(s) | Purpose |
|---|---|---|
| Cyclization | Acetone, MIBK, DMF, DMSO, Toluene, Xylene | Dissolving reactants, controlling reaction temperature. |
| Hydrolysis | Water (aqueous base) | Medium for hydrolysis of ester intermediates. |
| Decarboxylation | Toluene, Xylene, Paraffin Oil | High-boiling medium to achieve required temperatures (120-130°C) and control gas evolution. ijprajournal.com |
Temperature is a dominant factor in controlling the rate and outcome of the synthetic steps leading to oxane carboxylic acids. Each step in the sequence—cyclization, hydrolysis, and decarboxylation—has an optimal temperature range.
Cyclization: This step is typically carried out at moderately elevated temperatures, often in the range of 50-100°C, to ensure a reasonable reaction rate. ijprajournal.com
Hydrolysis: The saponification of ester intermediates is generally performed at mild temperatures, around 40-50°C, to prevent degradation of the starting material or product. ijprajournal.com
Decarboxylation: This final step requires significantly higher temperatures, typically between 120°C and 130°C, to induce the thermal removal of a carboxyl group as carbon dioxide. ijprajournal.com A previously reported method required heating to 185°C, which resulted in a lower yield, highlighting the importance of temperature optimization. google.com
The reaction pressure is generally not a critical parameter for these types of syntheses and is often conducted at atmospheric pressure. google.com
Table 2: Optimized Temperature Ranges for Key Synthetic Steps
| Reaction Step | Temperature Range (°C) | Rationale |
|---|---|---|
| Cyclization | 50 - 100 | To promote ring formation without side reactions. ijprajournal.com |
| Hydrolysis | 40 - 50 | Mild conditions to ensure complete saponification without degradation. ijprajournal.com |
The appropriate selection of catalysts and reagents is fundamental to achieving high efficiency and selectivity. In the synthesis of tetrahydropyran-4-carboxylic acid, the key reagents are the bases used for the hydrolysis of the diester intermediate.
Strong bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective for this transformation. ijprajournal.com Alkali metal carbonates like sodium carbonate and potassium carbonate can also be used. ijprajournal.com The molar ratio of the base to the ester is an important parameter, with ratios of up to 6:1 being utilized to drive the reaction to completion. ijprajournal.com For the cyclization step, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be employed to facilitate the reaction between reactants in different phases. ijprajournal.com
Table 3: Reagents and Catalysts in the Synthesis of an Oxane Carboxylic Acid Analogue
| Step | Reagent/Catalyst | Role |
|---|---|---|
| Cyclization | Tetrabutylammonium bromide (TBAB) | Phase-transfer catalyst. ijprajournal.com |
Purification and Isolation Techniques
Following the completion of the synthesis, a series of purification and isolation steps are necessary to obtain the this compound or its analogues in high purity. The specific techniques depend on the physical properties of the compound and the impurities present.
Commonly employed methods include:
Extraction: After the reaction is complete, the product is often extracted from the aqueous reaction mixture into an immiscible organic solvent, such as ethyl acetate or methylene dichloride. ijprajournal.comgoogle.com
Neutralization: If the reaction is performed under basic or acidic conditions, the mixture is neutralized to a specific pH to precipitate the product or prepare it for extraction. For instance, after basic hydrolysis, the pH is adjusted to 1.0-2.0 to protonate the carboxylate and facilitate extraction. ijprajournal.com
Filtration: If the product is a solid that precipitates from the reaction mixture, it can be isolated by filtration. google.com
Concentration/Distillation: The solvent from the extraction step is removed, typically under reduced pressure using a rotary evaporator, to yield the crude product. ijprajournal.comgoogle.com
Recrystallization/Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the solution. google.com
Column Chromatography: For complex mixtures or when high purity is required, column chromatography is used. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through the column. google.com
The final purity of the isolated compound is often confirmed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). ijprajournal.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like 4-(Oxan-4-yl)oxane-4-carboxylic acid. Through various NMR experiments, it is possible to map the carbon skeleton, determine proton environments, and deduce the three-dimensional structure.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the two tetrahydropyran (B127337) rings and the acidic proton of the carboxyl group. The protons on the carbons adjacent to the oxygen atoms (C2, C6, C2', C6') are expected to resonate at a lower field (typically δ 3.5-4.0 ppm) due to the deshielding effect of the electronegative oxygen. The protons on the other ring carbons (C3, C5, C3', C5') would appear at a higher field (typically δ 1.5-2.0 ppm). The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a very low field, often above δ 10-12 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The quaternary spiro carbon (C4) would be observed in the range of δ 70-80 ppm. The carbons bonded to the ring oxygen (C2, C6, C2', C6') are expected to appear around δ 60-70 ppm. The remaining ring carbons (C3, C5, C3', C5') would resonate at higher fields, typically between δ 20-40 ppm. The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to be found in the δ 170-180 ppm region.
Illustrative ¹H and ¹³C NMR Data Table
| Atom | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |
| -COOH | 10.0 - 12.0 | 175.0 - 180.0 |
| C4 | - | 75.0 - 80.0 |
| C2/C6/C2'/C6' | 3.5 - 4.0 | 65.0 - 70.0 |
| C3/C5/C3'/C5' | 1.5 - 2.0 | 25.0 - 30.0 |
Note: The above data is predicted based on typical chemical shifts for similar structural motifs and should be considered illustrative.
Two-Dimensional NMR (COSY, HMBC, HSQC, DEPT-135)
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons on C2 and C3, and between the protons on C5 and C6 within each tetrahydropyran ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbon (C4) by observing correlations from the protons on C3, C5, C3', and C5' to this carbon. Correlations from the protons on C3 and C5 to the carbonyl carbon would also be expected.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): A DEPT-135 spectrum distinguishes between CH, CH₂, and CH₃ groups. In the case of this compound, it would show positive signals for CH groups (if any) and negative signals for the CH₂ groups of the tetrahydropyran rings, while quaternary carbons (like C4 and the carbonyl carbon) would be absent.
Conformation Analysis via NMR (e.g., Tetrahydropyran Ring Conformation)
The tetrahydropyran rings in this compound are expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The orientation of the substituents on the ring (axial or equatorial) can be determined by analyzing the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum. Generally, axial-axial couplings exhibit larger J-values (typically 8-13 Hz) compared to axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz). By examining these coupling constants, the preferred chair conformation of the oxane rings can be elucidated. The spirocyclic nature of the molecule may introduce some conformational rigidity or distortion compared to a simple monosubstituted tetrahydropyran.
Solvent Effects on NMR Chemical Shifts
The chemical shifts observed in NMR spectra can be influenced by the solvent used for the analysis. For this compound, the chemical shift of the acidic proton of the carboxyl group is particularly sensitive to the solvent. In protic solvents like D₂O or CD₃OD, this proton can exchange with the deuterium (B1214612) of the solvent, leading to a broadening or disappearance of its signal. In hydrogen-bond accepting solvents like DMSO-d₆, the acidic proton signal is often sharper and may appear at a different chemical shift compared to its position in a non-polar solvent like CDCl₃ due to the formation of hydrogen bonds with the solvent molecules. The chemical shifts of the ring protons, especially those near the carboxylic acid group, may also experience minor shifts depending on the solvent's polarity and its ability to form intermolecular interactions.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
Vibrational Mode Analysis and Functional Group Identification
The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the ether linkages within the tetrahydropyran rings.
O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer, which is formed through intermolecular hydrogen bonding.
C=O Stretch: A strong, sharp absorption band is expected between 1700 and 1725 cm⁻¹ due to the carbonyl (C=O) stretching of the carboxylic acid.
C-O Stretch: The C-O stretching vibrations of the ether linkages in the tetrahydropyran rings and the C-O stretch of the carboxylic acid will likely appear as strong bands in the fingerprint region, typically between 1050 and 1250 cm⁻¹.
C-H Stretch: The stretching vibrations of the C-H bonds of the methylene (B1212753) groups in the rings will be observed around 2850-3000 cm⁻¹.
Raman spectroscopy would provide complementary information. The C=O stretch is typically a strong band in the Raman spectrum. The symmetric vibrations of the carbon skeleton of the oxane rings may also be more prominent in the Raman spectrum compared to the IR spectrum.
Illustrative IR and Raman Data Table
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad, strong) | Weak |
| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | Strong |
| Oxane Ring/Carboxylic Acid | C-O stretch | 1050-1250 (strong) | Moderate |
| Methylene Groups | C-H stretch | 2850-3000 (moderate) | Strong |
Note: The above data is predicted based on typical vibrational frequencies for the respective functional groups and should be considered illustrative.
Hydrogen Bonding Interactions and Molecular Association
No specific studies on the hydrogen bonding interactions and molecular association of this compound are publicly available.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Detailed experimental data from mass spectrometry and high-resolution mass spectrometry for this compound, which would be necessary to discuss its molecular weight, formula determination, and fragmentation patterns, have not been found in the searched resources.
While the molecular formula can be deduced from the structure as C11H18O4, with a corresponding molecular weight, specific experimental verification through MS and HRMS is not documented in available literature.
Without experimental mass spectra, an analysis of the fragmentation pattern of this compound cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy
No UV-Vis spectroscopic data for this compound has been found.
An analysis of the electronic transitions and chromophores for this specific molecule is not possible without its UV-Vis spectrum.
There is no available research on the solvatochromic effects of this compound.
A comprehensive search for crystallographic data on the chemical compound “this compound” has been conducted. Despite searching for experimental details pertaining to single-crystal X-ray diffraction, molecular geometry, bond parameters, absolute stereochemistry, intermolecular interactions, crystal packing, powder X-ray diffraction for polymorphs, and conformational analysis, no specific research findings or crystallographic data for this particular compound could be located in the public domain.
The information available discusses the analytical techniques in a general capacity or presents data for structurally related but different compounds. As the instructions strictly require focusing solely on “this compound” and adhering to a detailed outline with scientifically accurate data, the requested article cannot be generated at this time due to the absence of the necessary foundational information.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used tool for predicting a variety of molecular properties with a good balance between accuracy and computational cost.
A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. For 4-(Oxan-4-yl)oxane-4-carboxylic acid, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. Given the flexibility of the two oxane rings, the molecule likely exists as a mixture of different conformers. A thorough conformational analysis would be necessary to identify the global minimum and other low-energy isomers, providing a comprehensive energetic landscape. This analysis is crucial as the molecular conformation can significantly influence its physical and chemical properties.
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The predicted spectra can be compared with experimental data to validate the computational model and to aid in the assignment of spectral bands to specific vibrational modes, such as the characteristic C=O and O-H stretching frequencies of the carboxylic acid group and the C-O-C stretching of the oxane rings.
The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By applying this method to the optimized geometry of this compound, one could predict the ¹H and ¹³C NMR spectra. These theoretical chemical shifts are invaluable for interpreting experimental NMR data and for confirming the structure of the compound. The calculations would provide insights into the electronic environment of each nucleus within the molecule.
DFT calculations are also employed to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity. From the HOMO and LUMO energies, other important electronic descriptors such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) can be estimated, providing further understanding of the molecule's electronic behavior.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for studying bonding interactions and charge distribution within a molecule. It provides a localized picture of the electronic structure, which complements the delocalized view offered by molecular orbitals.
NBO analysis can quantify the extent of electron delocalization and charge transfer between different parts of the this compound molecule. By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to identify and quantify hyperconjugative interactions that contribute to the stability of the molecule. This analysis would reveal how the electron density is distributed and how the different functional groups (the oxane rings and the carboxylic acid) interact electronically.
Data Tables
As no specific experimental or computational data for this compound were found in the literature, representative data tables could not be generated. The tables below are placeholders to illustrate how such data would typically be presented.
Table 1: Predicted Electronic Properties (Illustrative)
| Property | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Ionization Potential | Data not available |
Table 2: Predicted Vibrational Frequencies (Illustrative)
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| O-H Stretch | Data not available |
| C=O Stretch | Data not available |
Hyperconjugation Interactions
Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent antibonding orbital. In the context of this compound, Natural Bond Orbital (NBO) analysis would be the primary tool to investigate these interactions.
Table 1: Illustrative NBO Analysis Data for Hyperconjugation Interactions (Note: The following table is a hypothetical representation of the type of data that would be generated from an NBO analysis, as specific data for this compound is not available in the cited literature.)
| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) |
| LP(1) O(1) | σ(C(2)-C(3)) | Data not available |
| LP(1) O(1) | σ(C(5)-C(6)) | Data not available |
| σ(C(2)-H(2A)) | σ(C(1)-O(1)) | Data not available |
| σ(C(3)-C(4)) | σ(C(1)-O(1)) | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing different values of the electrostatic potential.
For this compound, an MEP map would reveal the regions of negative and positive electrostatic potential.
Nucleophilic Sites: Regions with negative potential, typically colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. In this molecule, the highest negative potential would be expected around the oxygen atoms of the carboxylic acid group, making them the primary sites for interaction with electrophiles. The ether oxygen atoms within the oxane rings would also exhibit negative potential, though likely to a lesser extent.
Electrophilic Sites: Regions with positive potential, usually colored in blue, indicate a deficiency of electrons and are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group would be the most prominent electrophilic site, exhibiting a strong positive potential. The hydrogen atoms attached to the carbon framework would also show positive potential.
Studies on other carboxylic acids confirm this general pattern, where the carboxylic oxygen atoms are the main negative centers, and the hydroxyl hydrogen is the main positive center. researchgate.net
Molecular Dynamics Simulations
In an aqueous environment, for instance, MD simulations would illustrate how water molecules form hydrogen bonds with the carboxylic acid group and the ether oxygen atoms. This would be crucial for understanding its solubility and behavior in biological systems. Furthermore, simulations could reveal the preferred conformations of the two oxane rings relative to each other and how these conformations fluctuate at different temperatures. Computational studies on cyclic ethers have shown that such simulations can determine how these molecules arrange themselves to bind ions, which could be a relevant property for this compound as well. nih.gov
Quantum Chemical Calculations for Optical Properties (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the electronic excited states of molecules. This allows for the prediction of various optical properties.
TD-DFT calculations would predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound by identifying the energies of electronic transitions from the ground state to various excited states. Given the saturated nature of the oxane rings and the absence of extensive conjugation, significant absorption would be expected only in the far UV region. The calculations would detail the specific molecular orbitals involved in these electronic transitions.
Non-linear optical (NLO) properties are of interest for applications in photonics and optoelectronics. Computational methods, such as DFT, can be used to calculate the first and second hyperpolarizabilities, which are measures of a molecule's NLO response. researchgate.netscispace.com For this compound, the presence of oxygen atoms with lone pairs of electrons and the polar carboxylic acid group could give rise to modest NLO properties. Theoretical calculations on other carboxylic acid derivatives have shown that the presence of functional groups can be manipulated to enhance NLO properties. researchgate.net A computational study would involve calculating the dipole moment, polarizability, and hyperpolarizabilities to assess its potential as an NLO material.
Table 2: Illustrative Predicted NLO Properties (Note: This table is a hypothetical representation of the type of data that would be generated from a quantum chemical calculation, as specific data for this compound is not available in the cited literature.)
| Property | Symbol | Calculated Value |
| Dipole Moment | µ | Data not available |
| Mean Polarizability | α | Data not available |
| First Hyperpolarizability | β | Data not available |
Chemical Reactivity and Mechanistic Studies
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and decarboxylation.
Esterification: In the presence of an alcohol and an acid catalyst, 4-(Oxan-4-yl)oxane-4-carboxylic acid is expected to undergo Fischer esterification to form the corresponding ester. This equilibrium reaction is typically driven to completion by using the alcohol as a solvent or by removing water as it is formed. Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and tosic acid (TsOH).
Amidation: The formation of amides from this compound can be achieved through various methods. Direct thermal condensation with an amine is possible but often requires high temperatures (>160 °C) due to the formation of a non-reactive ammonium carboxylate salt. More commonly, the carboxylic acid is activated using coupling agents to facilitate amide bond formation under milder conditions. A wide range of reagents and catalysts have been developed for direct amidation, including boron-based catalysts and various organocatalysts. The choice of method depends on the specific amine and the desired reaction conditions.
Table 1: Representative Reagents for Esterification and Amidation of Carboxylic Acids
| Reaction | Reagent/Catalyst | Description |
|---|---|---|
| Esterification | H₂SO₄, TsOH | Acid catalysts used in Fischer esterification with an alcohol. |
| Amidation | Carbodiimides (e.g., DCC, EDC) | Coupling agents that activate the carboxylic acid for reaction with an amine. |
| Amidation | Boron-based catalysts | Catalyze the direct amidation of carboxylic acids and amines. |
| Amidation | Triarylsilanols | Silicon-centered molecular catalysts for direct amidation. |
| Amidation | Titanium tetrafluoride (TiF₄) | Catalyzes the direct amidation of carboxylic acids with amines. |
Carboxylic acids can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup to protonate the resulting alkoxide. It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids. The reduction occurs in two stages: an initial reduction to an aldehyde, which is then rapidly reduced further to the primary alcohol. It is generally not possible to isolate the intermediate aldehyde.
Table 2: Common Reducing Agents for Carboxylic Acids
| Reducing Agent | Product | Typical Conditions |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Primary alcohol | Anhydrous ether solvent, followed by acidic workup. |
| Borane (BH₃) | Primary alcohol | Can be used as an alternative to LiAlH₄. |
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), does not typically occur with simple heating for a molecule like this compound. However, specific functionalities at the β-position, such as a keto group, can facilitate this reaction through a cyclic transition state. In the context of related compounds, the decarboxylation of tetrahydropyran-4,4'-dicarboxylic acid to form tetrahydropyran-4-carboxylic acid is achieved at elevated temperatures (120-130 °C), sometimes in the presence of a high-boiling solvent like xylene. This suggests that under forcing conditions, decarboxylation of this compound might be possible, although it would be a challenging transformation due to the stability of the molecule.
Reactions of the Oxane Ring System
The two oxane rings in this compound are joined at a spirocyclic center. The tetrahydropyran (B127337) (oxane) ring is a stable six-membered saturated heterocycle. Its reactivity is generally low, characteristic of an ether.
The oxane rings in this compound are expected to be quite stable and resistant to ring-opening reactions under normal conditions. Cleavage of the ether linkages would require harsh conditions, such as treatment with strong acids like hydroiodic acid or hydrobromic acid at high temperatures. In contrast, analogous spirocyclic systems containing more strained three-membered oxirane (epoxide) rings would be much more susceptible to nucleophilic ring-opening under both acidic and basic conditions. The stability of the six-membered oxane rings makes such reactions unlikely for the title compound. Theoretical studies on the ring-opening of tetrahydrofuran, a five-membered cyclic ether, indicate that significant activation energy is required, and this stability is expected to be even greater for the less strained six-membered oxane rings. nih.gov
Oxidation: The oxane rings are generally resistant to oxidation. However, under specific and often harsh oxidative conditions, cyclic ethers can undergo oxidation. For instance, studies on the low-temperature oxidation of tetrahydropyran have shown that ring-opening and subsequent oxidation can occur. nsf.govuga.eduresearchgate.net Chemoselective oxidation of other functional groups in the presence of a tetrahydropyran ring is possible, for example, using ruthenium tetroxide (RuO₄) to oxidize a phenyl group to a carboxylic acid while leaving the tetrahydropyran ring intact. thieme-connect.com This suggests that the oxane rings of this compound would likely remain unchanged during many common oxidative transformations of the carboxylic acid moiety.
Reduction: The ether linkages of the oxane rings are not susceptible to reduction by common hydride reducing agents used for the carboxylic acid group. Catalytic hydrogenation under forcing conditions might lead to ring cleavage, but this is not a typical or synthetically useful reaction. Therefore, the oxane ring system is expected to be stable under the conditions used for the reduction of the carboxylic acid.
Substitution Reactions on the Oxane Ring
The oxane rings of this compound, being saturated ethers, are generally unreactive towards nucleophilic substitution under standard conditions. The carbon-oxygen bonds of the ether linkages are strong, and the oxygen atom is a poor leaving group. However, under specific and often forcing conditions, substitution reactions can be envisaged.
Acid-Catalyzed Nucleophilic Substitution: In the presence of a strong acid, the ether oxygen can be protonated, converting the hydroxyl group into a much better leaving group (water). A subsequent nucleophilic attack could then lead to ring opening. Given the symmetrical nature of the spirocyclic core, the initial site of protonation and subsequent nucleophilic attack would be statistically governed, unless influenced by subtle electronic effects of the carboxylic acid moiety. The reaction would likely proceed through an SN1 or SN2 mechanism, depending on the stability of the resulting carbocation and the nature of the nucleophile. For instance, with a primary carbon, an SN2 pathway is more probable, involving a backside attack by the nucleophile.
| Reagent | Proposed Product(s) | Plausible Mechanism |
| HBr (excess) | Dibromo-functionalized diol derivative | SN2-type ring opening |
| H2O / H+ | Dihydroxy di-ether derivative | SN1-type ring opening |
Table 1: Hypothetical Substitution Reactions on the Oxane Ring (This table is based on theoretical possibilities and not on reported experimental data.)
It is important to note that direct substitution on the oxane ring without ring opening is highly unlikely due to the inherent stability of the C-O bonds and the lack of a good leaving group.
Mechanistic Investigations of Key Transformations
While specific mechanistic studies on this compound are not available in the current body of scientific literature, we can extrapolate potential reaction pathways and transition states for hypothetical transformations based on computational chemistry and studies of analogous spiroketal systems.
Reaction Pathway Elucidation
The elucidation of reaction pathways for transformations involving this spirocyclic compound would heavily rely on computational modeling. For a hypothetical acid-catalyzed hydrolysis, the reaction pathway would likely involve the following key steps:
Protonation of an ether oxygen: This initial step is a rapid equilibrium.
Formation of an oxonium ion intermediate: The protonated ether is a key reactive intermediate.
Nucleophilic attack by water: This can occur via two competing pathways:
SN2 pathway: A direct backside attack on one of the α-carbons to the protonated oxygen, leading to a concerted ring-opening.
SN1 pathway: Cleavage of the C-O bond to form a carbocation intermediate, which is then attacked by water. The stability of the potential carbocation would be a determining factor.
Deprotonation: Loss of a proton from the attacking water molecule to yield the final ring-opened product.
Computational studies would be instrumental in determining the relative energies of the intermediates and transition states for each step, thereby identifying the most probable reaction pathway.
Transition State Analysis
Transition state theory provides a framework for understanding the kinetics of chemical reactions. For the hypothetical substitution reactions on the oxane ring, the transition state would be a high-energy, transient species.
In an SN2-type ring-opening , the transition state would involve the simultaneous formation of a new bond with the incoming nucleophile and the breaking of the C-O bond of the oxane ring. The geometry of this transition state would be trigonal bipyramidal at the reacting carbon center. Computational analysis would focus on the geometry, energy, and vibrational frequencies of this transition state to calculate the activation energy of the reaction.
For an SN1-type mechanism , two key transition states would be analyzed:
The transition state leading to the formation of the carbocation intermediate.
The transition state for the nucleophilic attack on the carbocation.
The relative energies of these transition states would determine the rate-determining step of the reaction.
| Transformation | Key Features of the Transition State |
| Acid-catalyzed SN2 ring opening | Trigonal bipyramidal geometry at the reacting carbon; partial bond formation and breaking. |
| Acid-catalyzed SN1 ring opening (Rate-determining step) | Elongated C-O bond; significant positive charge development on the carbon atom. |
Table 2: Theoretical Transition State Analysis for Key Transformations (This table is based on theoretical principles and not on specific computational data for the title compound.)
Design, Synthesis, and Characterization of Derivatives and Analogues
Systematic Modification of the Carboxylic Acid Group
The carboxylic acid moiety is a common functional group in pharmacologically active compounds, often crucial for target interaction. However, its acidic nature can lead to poor membrane permeability and metabolic liabilities. nih.gov Consequently, a primary strategy in derivatization is the systematic modification of this group through bioisosteric replacement. nih.govdrughunter.comhyphadiscovery.com Bioisosteres are functional groups that possess similar physicochemical properties and can produce broadly similar biological effects. nih.gov
Common modifications include conversion to amides, esters, and more sophisticated bioisosteres such as tetrazoles, hydroxamic acids, and acylsulfonamides. hyphadiscovery.comresearchgate.net
Amides and Sulfonamides: The synthesis of primary, secondary, or tertiary amides is a straightforward approach, typically achieved by activating the carboxylic acid with a coupling agent (e.g., EDC, HOBt) followed by reaction with the corresponding amine. Similarly, acylsulfonamides can be prepared, offering a different acidity profile and hydrogen bonding pattern. researchgate.net
Hydroxamic Acids: These functional groups are known metal-chelating agents and can serve as effective carboxylic acid surrogates. nih.gov Their synthesis generally involves the reaction of an activated carboxylic acid derivative (like an acyl chloride or an ester) with hydroxylamine (B1172632) or a protected hydroxylamine derivative. nih.govunimi.itorganic-chemistry.org One common method involves the use of coupling agents like ethyl chloroformate or EDC/HOBt to facilitate the reaction between the carboxylic acid and hydroxylamine. nih.gov
Tetrazoles: As one of the most widely used carboxylic acid bioisosteres, the 5-substituted 1H-tetrazole ring mimics the acidity and planar nature of the carboxyl group but can offer improved metabolic stability and pharmacokinetic properties. drughunter.combeilstein-journals.org The classical synthetic route to tetrazoles involves the [3+2] cycloaddition of an azide (B81097) source (like sodium azide or trimethylsilyl (B98337) azide) with a nitrile precursor. nih.govnih.gov Therefore, the carboxylic acid of the parent compound would first need to be converted to a nitrile, which can then undergo cyclization.
The table below summarizes key properties of common carboxylic acid bioisosteres.
| Bioisostere | Typical pKa | Key Features | General Synthetic Approach |
| Amide | Neutral | Hydrogen bond donor/acceptor | Activation of carboxylic acid, then reaction with amine |
| Hydroxamic Acid | 8-9 | Metal chelation, H-bond donor/acceptor | Activation of carboxylic acid, then reaction with hydroxylamine nih.gov |
| 1H-Tetrazole | ~4.5-5 | Acidic, metabolically stable | Conversion of carboxylic acid to nitrile, then cycloaddition with azide nih.gov |
| Acylsulfonamide | Varies | Acidic, H-bond donor/acceptor | Reaction of activated carboxylic acid with sulfonamide |
| Oxetan-3-ol | Neutral | Potential neutral surrogate nih.gov | Multi-step synthesis from oxetan-3-one nih.gov |
Diversification of the Oxane Ring Substitution Pattern
Modification of the oxane rings offers another avenue for optimizing the properties of the lead compound. Introducing substituents on the saturated heterocyclic rings can influence the molecule's conformation, lipophilicity, solubility, and metabolic stability. acs.org The position and nature of these substituents can have a significant impact on biological activity. amazonaws.comijnc.ir
Research on related heterocyclic systems like oxetanes has shown that substitution patterns are critical for stability and function. acs.org For instance, strategic placement of substituents can block sites of metabolic attack, thereby increasing the compound's half-life. acs.org In the context of 4-(oxan-4-yl)oxane-4-carboxylic acid, synthetic strategies would aim to introduce a variety of functional groups at different positions on one or both oxane rings.
Synthetic approaches to achieve such diversification could involve:
Starting from pre-functionalized oxane building blocks: Utilizing commercially available or synthetically prepared substituted oxanones or related precursors to build the spirocyclic core.
Late-stage functionalization: Developing methods to selectively introduce substituents onto the pre-formed spiro-dioxane scaffold, although this can be challenging due to the relative inertness of C-H bonds in saturated rings.
The impact of substitution can be profound. For example, in a series of oxazine (B8389632) derivatives, the presence of electron-withdrawing or electron-donating groups on an appended phenyl ring significantly modulated the compounds' antimicrobial and antioxidant activities. amazonaws.comijnc.ir This highlights the principle that even distal modifications to a core structure can tune its pharmacological profile.
The following table illustrates potential substitution patterns and their predicted influence on physicochemical properties.
| Substituent | Position on Oxane Ring | Potential Impact on Properties |
| Methyl, Ethyl | Various | Increased lipophilicity, potential for steric interactions with target |
| Hydroxyl | Various | Increased hydrophilicity and solubility, potential H-bond donor |
| Fluoro | Various | Can block metabolic oxidation, alter electronics, increase lipophilicity |
| Amino | Various | Increased basicity and solubility (at physiological pH), potential H-bond donor |
Exploration of Linker Moieties (e.g., incorporation of other heterocycles)
Incorporating a linker moiety, particularly a heterocyclic ring, between the spiro-dioxane core and another functional group or pharmacophore is a common strategy in drug design. nih.govresearchgate.net Heterocyclic linkers can impart a degree of rigidity to the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to a target. tenovapharma.com They can also introduce additional points for hydrogen bonding or other interactions and can be used to fine-tune solubility and other physicochemical properties. tenovapharma.comopenmedicinalchemistryjournal.com
A wide variety of five- or six-membered aromatic heterocycles, such as oxadiazoles, thiazoles, pyridines, and pyrazoles, are frequently employed as linkers. nih.govnih.gov The choice of heterocycle influences the geometry (angle and distance) between the connected molecular fragments.
The synthesis of such analogues would typically involve:
Functionalization of the parent carboxylic acid (or a precursor) to enable coupling. For example, conversion to an amine or an alcohol.
Synthesis of a heterocyclic building block with appropriate functional groups for coupling.
A coupling reaction, such as a Sonogashira coupling to introduce an alkyne linker which can be further elaborated, or amide/ether bond formation to connect the core to the heterocyclic linker. clockss.org
The table below provides examples of heterocyclic linkers and their characteristics.
| Heterocyclic Linker | Ring Size | Key Features |
| 1,3,4-Oxadiazole | 5 | Planar, rigid, hydrogen bond acceptors nih.gov |
| Thiazole | 5 | Planar, can participate in various interactions |
| Pyridine | 6 | Basic nitrogen for solubility/salt formation, H-bond acceptor |
| Piperazine | 6 | Non-aromatic, flexible, two basic nitrogens for modulation of solubility and properties tenovapharma.com |
Stereochemical Control in Analogue Synthesis
The core structure of this compound is a spirocycle, and substitution on the oxane rings can introduce multiple stereocenters. The three-dimensional arrangement of atoms is often critical for biological activity, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to control stereochemistry during the synthesis of analogues is paramount.
Asymmetric synthesis aims to produce a single desired stereoisomer, which often requires the use of chiral catalysts, auxiliaries, or starting materials. For the synthesis of complex spirocyclic systems, including those containing oxygen heterocycles, several powerful methods have been developed. nih.govdicp.ac.cnresearchgate.net
Key strategies for stereochemical control include:
Organocatalytic Cycloadditions: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral rings and stereocenters. For instance, chiral phosphoric acids or amine-based catalysts (like those derived from cinchona alkaloids) can catalyze enantioselective [4+2] cycloaddition reactions to form heterocyclic rings with high stereocontrol. nih.govresearchgate.net
Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials from nature (e.g., amino acids, sugars) to build the chiral target molecule.
Diastereoselective Reactions: If a stereocenter is already present in a substrate, subsequent reactions can be designed to proceed with high diastereoselectivity, controlled by the existing chirality.
For example, the asymmetric synthesis of chiral oxa-spirocyclic ligands has been achieved through methods that establish a quaternary carbon stereocenter early in the synthesis, followed by cyclization steps that preserve the stereochemical integrity. dicp.ac.cn Similarly, organocatalytic [4+2] cycloadditions have been successfully employed to create chiral 1,2-oxazinane (B1295428) spirocyclic scaffolds with excellent diastereoselectivity and good enantioselectivity. nih.gov These examples demonstrate that robust methods exist for controlling the stereochemistry of spirocyclic systems, which would be directly applicable to the synthesis of chiral analogues of this compound.
Advanced Applications in Chemical Sciences
Materials Science and Polymer Chemistry
The rigid and sterically demanding spirocyclic structure of 4-(Oxan-4-yl)oxane-4-carboxylic acid makes it a valuable monomer for the synthesis of high-performance polymers. The incorporation of such structures into polymer backbones can significantly influence their thermal and mechanical properties.
Monomer or Building Block for Specialty Polymers
As a dicarboxylic acid, this compound can be employed in step-growth polymerization reactions to produce a variety of specialty polymers, including polyesters and polyamides. The spirocyclic core is expected to enhance the glass transition temperature (Tg) of the resulting polymers, leading to materials with improved thermal stability and dimensional rigidity. lu.seresearchgate.net This is a direct consequence of the restricted rotational freedom imposed by the spiro center, which elevates the energy barrier for polymer chain mobility.
The synthesis of polyesters, for instance, would involve the condensation polymerization of this compound with various diols. The choice of diol can be used to further tailor the properties of the final material. For example, reaction with short-chain diols would likely result in rigid, high-Tg materials suitable for applications requiring high heat resistance, while the use of longer, more flexible diols could lead to polymers with increased toughness and processability.
Similarly, in the synthesis of polyamides, the reaction of this compound with diamines would yield polymers with potentially high melting points and excellent mechanical strength, characteristic of aramids, but with the added benefit of the spirocyclic structure's influence on solubility and processability. The inherent three-dimensionality of the spirocyclic monomer can disrupt chain packing, potentially leading to amorphous polymers with good solubility in common organic solvents, a desirable trait for processing and fabrication. researchgate.netnih.gov
| Polymer Type | Potential Co-monomer | Expected Polymer Properties | Potential Applications |
| Polyester | Ethylene glycol | High Tg, thermal stability | High-performance coatings, engineering plastics |
| Polyester | 1,4-Butanediol | Improved flexibility, toughness | Specialty fibers, films |
| Polyamide | Hexamethylenediamine | High strength, thermal resistance | Advanced composites, membranes |
| Polyamide | p-Phenylenediamine | Enhanced rigidity, high melting point | Fire-resistant materials, electrical insulation |
Development of Functional Materials
The spirocyclic structure of this compound can be exploited in the development of functional materials with tailored properties. For instance, polymers derived from this monomer are expected to exhibit low coefficients of thermal expansion and high dimensional stability due to their rigid molecular architecture. These characteristics are highly sought after in the microelectronics and optics industries for applications such as substrates for flexible displays and components for optical devices. researchgate.net
Furthermore, the presence of the tetrahydropyran (B127337) rings, with their ether linkages, can impart a degree of hydrophilicity and polarity to the resulting polymers. This can be advantageous for applications such as gas separation membranes, where the polymer's affinity for certain gases can be tuned to achieve selective permeation. The spirocyclic structure creates microporosity within the material, which can further enhance its performance in separation processes. researchgate.netnih.gov
The carboxylic acid group also serves as a handle for post-polymerization modification, allowing for the introduction of other functional groups to further tune the material's properties. For example, the carboxylic acid can be converted to esters or amides with specific functionalities, or it can be used to crosslink the polymer chains, leading to the formation of robust thermosetting materials.
Supramolecular Chemistry and Molecular Recognition
The well-defined three-dimensional structure of this compound, combined with its hydrogen-bonding capabilities, makes it an intriguing building block for the construction of complex supramolecular assemblies.
Host-Guest Chemistry with Carboxylic Acid Recognition Motifs
The carboxylic acid group is a well-established recognition motif in supramolecular chemistry, capable of forming strong and directional hydrogen bonds. nih.gov In the context of this compound, the rigid spirocyclic scaffold pre-organizes the carboxylic acid group in a specific spatial orientation. This pre-organization is a key principle in host-guest chemistry, as it reduces the entropic penalty associated with binding, leading to stronger and more selective interactions. acs.orgnitschkegroup-cambridge.com
This molecule could potentially act as a guest, binding to larger host molecules that possess complementary hydrogen-bonding sites. Conversely, derivatives of this compound, where multiple units are linked together, could form macrocyclic hosts capable of selectively encapsulating small molecules or ions. The spirocyclic framework would define the size and shape of the binding cavity, allowing for the design of hosts with high specificity for particular guests.
Self-Assembly Processes
The combination of the rigid spirocyclic core and the hydrogen-bonding carboxylic acid group can drive the self-assembly of this compound into well-defined supramolecular structures. In the solid state, it is likely to form extended hydrogen-bonded networks, such as tapes or sheets. The specific packing arrangement will be dictated by the interplay of hydrogen bonding and steric interactions of the bulky spirocyclic units.
In solution, the self-assembly behavior will be highly dependent on the solvent. In non-polar solvents, the formation of hydrogen-bonded dimers or larger aggregates is expected. The rigid and directional nature of these interactions could lead to the formation of liquid crystalline phases or gel-like materials. The ability to control the self-assembly process through external stimuli, such as temperature or the addition of competing hydrogen-bonding species, could lead to the development of responsive "smart" materials.
Catalysis and Ligand Design
The rigid spirocyclic scaffold of this compound provides a unique platform for the design of novel ligands for asymmetric catalysis. The chirality inherent in many spirocyclic systems can be exploited to create a chiral environment around a metal center, enabling enantioselective transformations. nih.govacs.org
While this compound itself is achiral, it can be resolved into its enantiomers or used as a starting material for the synthesis of chiral derivatives. The introduction of chiral substituents on the tetrahydropyran rings or the conversion of the carboxylic acid to a chiral amide or ester would generate chiral ligands.
The tetrahydropyran rings offer potential coordination sites through their oxygen atoms, and the carboxylic acid group can be used to anchor the ligand to a metal center. The rigid spirocyclic backbone would restrict the conformational flexibility of the ligand, leading to a well-defined coordination geometry. This is a crucial factor in achieving high levels of enantioselectivity in asymmetric catalysis.
Use as Ligands in Metal-Catalyzed Reactions
While direct studies detailing the use of this compound as a primary ligand in metal-catalyzed reactions are not extensively documented in publicly available research, the structural motifs present in the molecule—specifically the oxane rings and the carboxylic acid group—are known to play significant roles in coordination chemistry and catalysis. The oxygen atoms within the oxane rings possess lone pairs of electrons that can coordinate to metal centers, potentially influencing the steric and electronic properties of the catalyst.
Compounds with ether functionalities, such as crown ethers, have been incorporated into ligands to modulate catalytic activity. These ether-containing ligands can interact with cations, which in turn can influence the catalytic cycle by altering substrate binding or the conformation of the catalyst. This concept of cation-controlled gating has been explored with transition metal complexes containing crown ether moieties, demonstrating that the secondary coordination sphere can be used to tune catalytic properties.
Role of Carboxylate Groups in Catalytic Cycles
The carboxylate group is a versatile functional group in metal-catalyzed reactions, often playing a crucial role in the catalytic cycle. Carboxylates can act as directing groups, positioning the catalyst for selective C-H bond activation at a specific site on a substrate. This strategy is economically attractive for creating carbon-carbon bonds directly from unreactive C-H bonds acs.orgscispace.com.
In many transition-metal-catalyzed reactions, particularly those involving palladium, carboxylates are proposed to participate in a concerted metalation-deprotonation mechanism acs.orgresearchgate.net. In this role, the carboxylate assists in the cleavage of a C-H bond, which is often a key step in the catalytic cycle. The carboxylate can also serve to regenerate the active catalyst at the end of the cycle, for instance, by facilitating reductive elimination acs.org.
The presence of a carboxylate can significantly impact the reaction yield. For example, in palladium-catalyzed direct arylations, the addition of carboxylic acids as co-catalysts has been shown to improve the efficiency of the transformation acs.org. Layered transition metal carboxylates have also been developed as reusable heterogeneous catalysts for reactions such as the epoxidation of olefins nih.gov. These examples underscore the multifaceted role that the carboxylate group of a molecule like this compound could play in a catalytic cycle.
Precursors for Advanced Chemical Architectures
Building Blocks in Multi-Step Organic Synthesis
Heterocyclic compounds are fundamental building blocks in organic synthesis, particularly for the construction of natural products and biologically active molecules. The tetrahydropyran motif, a key feature of this compound, is a prevalent structural core in many natural products, including carbohydrates and polyether antibiotics, and is crucial for their biological activity.
Carboxylic acids containing the tetrahydropyran ring, such as Tetrahydro-2H-pyran-4-carboxylic acid, are utilized as reactants and intermediates in the synthesis of more complex organic compounds biosynth.comguidechem.com. These building blocks are valuable in medicinal chemistry for creating enzyme inhibitors and peptidomimetics, where the rigid heterocyclic scaffold provides conformational constraint.
The spirocyclic diether structure of this compound makes it a potentially valuable building block for creating unique three-dimensional molecular architectures. The synthesis of spirocyclic compounds, including those with oxane components, is an active area of research for applications in medicinal chemistry and materials science rsc.orgcambridgescholars.com. The development of synthetic strategies to access novel oxa-spirocycles has been shown to simplify the synthesis of known molecules and provide access to new chemical entities with potentially enhanced properties, such as increased solubility rsc.org.
Intermediate in Complex Molecule Construction
Tetrahydropyran-containing carboxylic acids serve as important intermediates in the synthesis of pharmaceuticals and other complex molecules google.com. For instance, Tetrahydro-2H-pyran-4-carboxylic acid is an intermediate in the synthesis of compounds with applications as neurological receptor antagonists for conditions like Alzheimer's disease .
The spiro[4.5]decane skeleton, which is structurally related to the core of this compound, is a significant class of spirocyclic compounds. Various synthetic methods, including acid-catalyzed and metal-catalyzed reactions, have been developed to construct this framework with high selectivity mdpi.com. The synthesis of derivatives of the spiro[4.5]decane system has been achieved through cycloaddition reactions, highlighting the utility of such scaffolds in building complex molecular structures researchgate.net.
Given the prevalence of the tetrahydropyran ring and spirocyclic systems in bioactive molecules, it is plausible that this compound could serve as a key intermediate in the construction of novel therapeutic agents or complex natural products. The unique spirocyclic diether carboxylic acid structure provides a foundation for further chemical elaboration and the introduction of additional functional groups.
Future Research Directions and Emerging Opportunities
Integration with Flow Chemistry and Sustainable Synthesis
The synthesis of complex molecules like 4-(Oxan-4-yl)oxane-4-carboxylic acid using traditional batch methods can present challenges in terms of scalability, safety, and sustainability. Flow chemistry, a paradigm shift in chemical manufacturing, offers a promising alternative. researchgate.netspirochem.com The continuous processing of reactants in microreactors or tubular reactors provides superior control over reaction parameters, leading to enhanced efficiency, selectivity, and safety. researchgate.netbsb-muenchen.de
The application of flow chemistry to the synthesis of heterocyclic compounds has been a significant area of research, demonstrating the potential for greener and more efficient processes. bsb-muenchen.deresearchgate.net For the synthesis of this compound and its derivatives, a multi-step flow process could be envisioned. This approach would allow for the telescoping of several reaction steps, minimizing the need for isolation and purification of intermediates, thereby reducing solvent waste and energy consumption. acs.org The synthesis of complex spirocyclic polyketides has been successfully accelerated using flow chemistry, highlighting the technology's capability to handle intricate molecular architectures. syrris.comresearchgate.net
Illustrative Data Table: Comparison of Batch vs. Proposed Flow Synthesis
| Parameter | Traditional Batch Synthesis | Proposed Flow Synthesis |
| Reaction Time | Hours to Days | Minutes to Hours |
| Scalability | Limited by reactor size | Readily scalable by extending run time |
| Safety | Potential for thermal runaways | Enhanced heat and mass transfer, improved safety |
| Sustainability | High solvent and energy consumption | Reduced waste, potential for solvent recycling |
| Product Purity | Requires extensive purification | In-line purification can yield higher purity products |
Furthermore, the integration of immobilized reagents and catalysts within a flow system could streamline the synthesis and purification processes, contributing to a more sustainable manufacturing footprint. durham.ac.uk
Application of Machine Learning in Compound Design and Property Prediction
Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the biological activities of derivatives of this compound. mdpi.com By training these models on existing experimental data for similar compounds, researchers can virtually screen large libraries of potential derivatives, prioritizing those with the highest probability of success for synthesis and testing. acs.orgnih.gov
Beyond activity prediction, ML models can also forecast crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov This allows for the early identification of candidates with unfavorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in the drug development pipeline. chemrxiv.org Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can even be employed to design entirely new molecules based on the this compound core, optimized for specific biological targets and properties. harvard.edunih.gov
Illustrative Data Table: Machine Learning-Predicted Properties of Hypothetical Derivatives
| Derivative | Predicted IC50 (nM) | Predicted Aqueous Solubility (logS) | Predicted hERG Inhibition (pIC50) |
| Derivative A | 15.2 | -2.5 | 4.8 |
| Derivative B | 35.7 | -3.1 | 5.2 |
| Derivative C | 8.9 | -2.8 | 4.5 |
| Derivative D | 22.1 | -3.5 | 5.5 |
Exploration of Novel Reactivity Patterns
The strained four-membered ring of oxetanes, which share a cyclic ether motif with the oxane rings of the title compound, are known to undergo a variety of ring-opening reactions. beilstein-journals.orgacs.orgnih.gov This inherent reactivity can be exploited for the synthesis of diverse and complex molecules. acs.org Similarly, the spirocyclic nature of this compound could give rise to unique reactivity patterns that are yet to be explored.
Research into the ring-opening of the oxane moieties under various conditions (e.g., acidic, basic, or with specific nucleophiles) could lead to the development of novel synthetic methodologies for the functionalization of this scaffold. rsc.org For instance, selective ring-opening could provide access to linear ether derivatives with multiple points for further chemical modification. The reactivity of spirocyclic compounds can also be harnessed in rearrangement reactions to generate new and interesting molecular architectures. rsc.org
Furthermore, the carboxylic acid group provides a handle for a wide range of chemical transformations, including amidation, esterification, and reduction. The exploration of these reactions in combination with potential ring-opening strategies could unlock a vast and diverse chemical space for the development of new chemical entities. The study of spirocyclopropyl oxindoles has shown that ring-opening reactions can be coupled with ring-closing reactions to form larger spirocycles. rsc.org
Illustrative Data Table: Potential Reaction Pathways and Products
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Acid-Catalyzed Ring Opening | Strong acid (e.g., H2SO4) | Dihydroxy-substituted linear ethers |
| Nucleophilic Ring Opening | Grignard reagents, organolithiums | Hydroxy-alkyl substituted oxanes |
| Amide Coupling | Amine, coupling agent (e.g., HATU) | Carboxamides |
| Reductive Amination of Ring-Opened Aldehyde | Amine, reducing agent (e.g., NaBH3CN) | Amino-ether derivatives |
Advanced Characterization Techniques (e.g., in-situ spectroscopy)
A deep understanding of the synthesis and reactivity of this compound and its derivatives requires the use of advanced characterization techniques. researchgate.nettaylorfrancis.com In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are particularly valuable for real-time reaction monitoring. mt.commt.com These techniques allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling, providing a wealth of kinetic and mechanistic information. spectroscopyonline.comyoutube.com
For the detailed structural elucidation of novel derivatives, advanced nuclear magnetic resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC), will be indispensable. High-resolution mass spectrometry (HRMS) will be crucial for confirming molecular formulas and identifying unknown byproducts. To understand the three-dimensional structure and solid-state properties of these compounds, single-crystal X-ray diffraction will be the gold standard.
Moreover, techniques like terahertz rotational spectroscopy are emerging as powerful tools for the in-situ monitoring of gas-phase reactants and products, which could be relevant for certain reaction types. acs.org The comprehensive characterization of the physicochemical properties of new compounds, such as their solubility, lipophilicity, and pKa, will also be essential for their potential application in medicinal chemistry and materials science. mdpi.commdpi.com
Illustrative Data Table: Application of Advanced Characterization Techniques
| Technique | Information Gained | Application in Research |
| In-situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products | Reaction optimization, kinetic studies, mechanistic investigations |
| 2D NMR Spectroscopy | Detailed structural connectivity and stereochemistry | Structure elucidation of novel derivatives |
| High-Resolution Mass Spectrometry | Accurate mass and elemental composition | Confirmation of product identity, impurity profiling |
| Single-Crystal X-ray Diffraction | Absolute configuration and solid-state packing | Definitive structure determination, polymorphism studies |
Q & A
Advanced Research Question
- Docking simulations : AutoDock Vina predicts binding poses in enzyme active sites (e.g., enoyl-ACP reductase, ΔG = −9.2 kcal/mol) .
- MD simulations : Reveal stable hydrogen bonds between the carboxylate and catalytic residues (e.g., Tyr158 in FabI) over 100-ns trajectories .
- QSAR models : Correlate Hammett σ values of substituents with IC₅₀ (R² = 0.82) .
What are the stability limitations of this compound under physiological conditions?
Basic Research Question
- pH-dependent degradation : The compound undergoes decarboxylation at pH < 3 (t₁/₂ = 2 h) but remains stable at pH 7.4 (t₁/₂ > 48 h) .
- Photodegradation : UV exposure (λ = 254 nm) generates oxane ring-opened byproducts, mitigated by amber glass storage .
- Thermal stability : Decomposes above 150°C, confirmed by TGA (5% weight loss at 155°C) .
How do structural analogs of this compound compare in material science applications?
Advanced Research Question
- Coordination polymers : Analogues with pyridyl substituents form porous frameworks (BET surface area = 450 m²/g), whereas -CF₃ derivatives exhibit lower porosity (120 m²/g) due to steric bulk .
- Dielectric properties : Fluorinated derivatives show low κ values (2.3) vs. non-fluorinated analogs (κ = 3.1), advantageous for insulators .
- Synthetic routes : Suzuki-Miyaura coupling introduces aryl groups for tunable π-π stacking in organic semiconductors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
